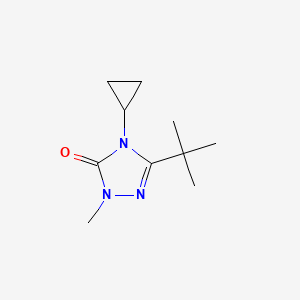
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "compound X" and has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism in Human and Rat Liver Microsomes
Research demonstrates the metabolic pathways of chloroacetamide herbicides, highlighting the importance of metabolic activation pathways that could lead to carcinogenic effects. This includes the metabolism of various chloroacetamide herbicides like acetochlor, alachlor, butachlor, and metolachlor in liver microsomes of rats and humans. Such studies provide insights into the enzymatic processes involved in the metabolism of these compounds, suggesting the potential risks associated with their use and the species-specific differences in metabolism rates (Coleman et al., 2000).
Radiosynthesis for Metabolism and Mode of Action Studies
Radiosynthesis of chloroacetanilide herbicides, including acetochlor, provides high-specific-activity compounds necessary for detailed studies on their metabolism and mode of action. This approach aids in understanding how these herbicides interact at the molecular level within biological systems, offering a foundation for assessing their environmental and health impacts (Latli & Casida, 1995).
Environmental Impact and Soil Interaction
The environmental distribution and impact of acetochlor, along with its interaction with soil and water systems, have been extensively studied. These investigations explore how chloroacetamide herbicides like acetochlor are received by soil surfaces and their efficacy influenced by factors like wheat straw and irrigation. Such research is crucial for developing agricultural practices that minimize environmental contamination while ensuring effective weed control (Banks & Robinson, 1986).
Antimicrobial Evaluation of Derivatives
The synthesis and evaluation of novel imines and thiazolidinones derived from chloroacetamide compounds have shown promising antimicrobial activities. These derivatives offer potential for the development of new antimicrobial agents, reflecting the versatility of chloroacetamide derivatives in pharmaceutical research (Fuloria et al., 2009).
Biodegradation and Environmental Remediation
Studies on the biodegradation mechanisms of chloroacetamide herbicides like acetochlor provide insights into environmental remediation strategies. Identifying the key enzymes and microbial processes involved in the degradation pathways is essential for developing biotechnological approaches to mitigate the environmental impact of these herbicides (Wang et al., 2015).
Eigenschaften
IUPAC Name |
2-(2-chloro-6-ethoxy-4-formylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4/c1-3-24-16-7-12(9-22)6-15(20)18(16)25-10-17(23)21-13-5-4-11(2)14(19)8-13/h4-9H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRFBIBYDMEEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 9-(cyanomethyl)-1,4-dioxaspiro[4.4]nonane-9-carboxylate](/img/structure/B2836615.png)

![methyl 2-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2836618.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-phenylpropanamide](/img/structure/B2836620.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B2836621.png)


![Ethyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2836629.png)
![(E)-N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2836630.png)


![3-bromo-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2836635.png)
![N-(3,4-dimethoxyphenethyl)-6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2836636.png)
![2-(butylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2836638.png)
